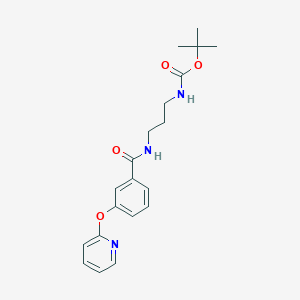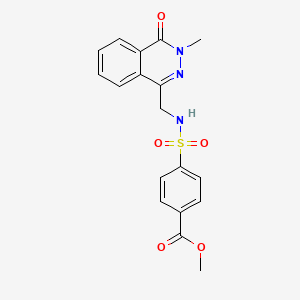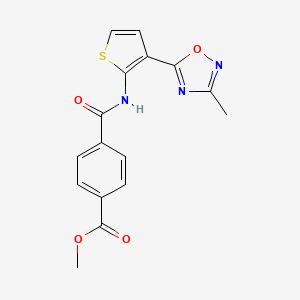![molecular formula C21H24N4O5S2 B2680299 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-79-8](/img/structure/B2680299.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C21H24N4O5S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis and characterization of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield. These compounds, due to their excellent photophysical and photochemical properties, are considered promising candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer. This suggests that compounds with similar sulfonyl and benzohydrazide groups could potentially be explored for their applicability in therapeutic interventions, especially in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antihypertensive Agents
Rahman et al. (2014) synthesized a series of N-substituted-phenylquinazolin-3-(4H)-yl benzene sulfonamide derivatives to explore their pharmacological activities. These compounds demonstrated significant diuretic, antihypertensive, and anti-diabetic potentials in rats. The presence of sulfonyl and benzohydrazide functionalities in these molecules contributed to their biological activity, indicating the potential of similarly structured compounds in developing new pharmacological agents (Rahman et al., 2014).
Antioxidant Properties
Compounds incorporating sulfonyl and benzohydrazide groups have also been explored for their antioxidant properties. For instance, Gür et al. (2017) synthesized 1,3,4-thiadiazole derivatives including methoxy cinnamic acids, which showed significant antioxidant activities. These findings highlight the potential of such compounds in mitigating oxidative stress, suggesting a research avenue for the compound to be investigated for its antioxidant capacity (Gür et al., 2017).
Adsorption and Removal of Environmental Pollutants
Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4 from water, showcasing the utility of such compounds in environmental protection. This research suggests that compounds with similar functional groups could potentially be engineered for the adsorption and removal of various environmental pollutants, providing a cleaner and safer ecosystem (Zhou et al., 2018).
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-11-25(12-14(2)30-13)32(27,28)17-7-4-15(5-8-17)20(26)23-24-21-22-18-9-6-16(29-3)10-19(18)31-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWWMWJZHLFBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)


![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)




![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)
![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)
